molecular formula C20H18O4 B14414696 Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- CAS No. 82085-46-9

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl-

Cat. No.: B14414696
CAS No.: 82085-46-9
M. Wt: 322.4 g/mol
InChI Key: AFDIRQUMTLDWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- involves multiple steps, starting from simpler aromatic compounds. The key steps typically include:

    Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of the Oxirene Ring: This step often involves epoxidation reactions using peracids or other oxidizing agents.

    Functionalization: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirene ring to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Scientific Research Applications

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrol: A related compound with a similar phenanthrene core but different functional groups.

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with different ring structures and properties.

Uniqueness

Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

82085-46-9

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

12-(hydroxymethyl)-19-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C20H18O4/c1-9-10-4-2-3-5-11(10)14(8-21)12-6-7-13-16(15(9)12)19-20(24-19)18(23)17(13)22/h2-7,17-23H,8H2,1H3

InChI Key

AFDIRQUMTLDWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=C2C5C(O5)C(C4O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.